(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone
Overview
Description
(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone is a synthetic organic compound with the molecular formula C10H16F2N2O It is characterized by the presence of a difluoropyrrolidine ring and a piperidine ring, connected through a methanone group
Mechanism of Action
- Role: By inhibiting DPP-4, this compound increases GLP-1 and GIP levels, leading to enhanced insulin secretion and reduced glucagon release. This effect helps regulate blood glucose levels in patients with type 2 diabetes .
- Metabolism occurs primarily via hydroxylation at the 5′ position of the pyrimidine ring (M5). Both CYP2D6 and CYP3A4 contribute to this process .
- Phase II metabolism involves carbamoyl glucuronidation (M9) and glucosidation on the pyrrolidine nitrogen (M15) .
Target of Action
Mode of Action
Pharmacokinetics
- Rapid absorption after oral administration. Volume of distribution data not available. Primarily via hydroxylation at the 5′ position (M5). Detected mainly in urine (dogs and humans) and feces (rats). Information not available .
Biochemical Analysis
Biochemical Properties
(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase IV, an enzyme involved in glucose metabolism . The nature of these interactions includes enzyme inhibition, which can affect the enzyme’s activity and subsequently influence metabolic pathways. Additionally, this compound may interact with other proteins and receptors, potentially modulating their functions and contributing to various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the glucagon-like peptide-1 pathway, which plays a crucial role in glucose homeostasis . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been identified as an inhibitor of dipeptidyl peptidase IV, binding to the enzyme’s active site and preventing its normal function . This inhibition can lead to increased levels of incretin hormones, which enhance insulin secretion and improve glucose tolerance. Additionally, this compound may interact with other enzymes and receptors, modulating their activities and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, with minimal degradation over extended periods Long-term exposure to this compound may lead to cumulative effects on cellular functions, including alterations in metabolic pathways and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve glucose tolerance and enhance insulin secretion without significant adverse effects . Higher doses may lead to toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as dipeptidyl peptidase IV . The compound undergoes metabolism via hydroxylation, amide hydrolysis, and N-dealkylation, leading to the formation of several metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects, making it crucial to understand its metabolic profile for effective therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is rapidly absorbed and distributed throughout the body, with maximal plasma concentrations achieved within an hour after administration . It is primarily eliminated through renal clearance, with a significant portion of the administered dose detected in the urine . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is likely mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of this compound is crucial for understanding its molecular mechanisms and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of 3,3-difluoropyrrolidine with piperidin-3-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone: Similar in structure but differs in the position of the piperidine ring attachment.
3,3-Difluoropyrrolidine: A simpler compound that serves as a building block for more complex derivatives.
Uniqueness
(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone is unique due to its specific combination of difluoropyrrolidine and piperidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-piperidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-5-14(7-10)9(15)8-2-1-4-13-6-8/h8,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJORLOVXLBNHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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